G-{d-Arg}-GDSP

Bone Biology Osteoclast Differentiation Integrin αvβ3

Researchers requiring sustained integrin blockade in ex vivo bone organ cultures face rapid peptide degradation when using all-L RGD peptides like GRGDSP. G-{d-Arg}-GDSP (CAS 111844-21-4) addresses this with a D-Arg modification conferring enhanced aminopeptidase resistance and validated dual-receptor (fibronectin & vitronectin) engagement. • Osteoclast resorption: Dose-dependent inhibition, ED50 100 μM in fetal mouse metacarpal assays • Superior specificity: Active where GRDGdSP (D-Ser analogue) shows no inhibition at equivalent concentrations • Vitronectin receptor probe: Functional at 1-100 μM for αvβ3/αvβ5 integrin studies • Shipped ambient; store -20°C; research-use only

Molecular Formula C22H37N9O10
Molecular Weight 587.6 g/mol
Cat. No. B12391168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG-{d-Arg}-GDSP
Molecular FormulaC22H37N9O10
Molecular Weight587.6 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O
InChIInChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12+,13+,14+/m1/s1
InChIKeyNTEDOEBWPRVVSG-RFGFWPKPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

G-{d-Arg}-GDSP: RGD Peptide for Integrin Research


G-{d-Arg}-GDSP (CAS No. 111844-21-4; sequence Gly-D-Arg-Gly-Asp-Ser-Pro) is a synthetic linear hexapeptide and RGD (Arg-Gly-Asp) analogue that binds to integrin adhesion receptors to inhibit cellular fibronectin attachment and osteoclast resorption . This D-arginine-modified peptide, with a molecular weight of 587.58 Da and formula C22H37N9O10, has been utilized in bone biology research to study osteoclast differentiation and integrin-dependent resorption mechanisms in fetal mouse bone organ cultures [1].

Stereochemical context D-Arg-modified RGD peptide probe
Model system Bone organ culture and integrin adhesion assays
Target engagement Fibronectin and vitronectin receptor binding

Why GRGDSP Cannot Replace G-{d-Arg}-GDSP


Linear RGD peptides such as GRGDSP (all L-amino acids), RGDS, and GRDGdSP are frequently used as generic integrin inhibitors, yet their biological activity profiles diverge markedly in specific experimental systems. G-{d-Arg}-GDSP incorporates a D-arginine residue at position 2 of the hexapeptide sequence, a stereochemical modification that has been shown to confer enhanced proteolytic stability compared to L-arginine-containing counterparts by reducing susceptibility to aminopeptidase cleavage [1]. Critically, in side-by-side bone organ culture assays, GRDGdSP (a related D-serine-containing analogue) failed to inhibit osteoclastic resorption entirely at equivalent concentrations, whereas G-{d-Arg}-GDSP demonstrated dose-dependent inhibition with a defined ED50 [2]. These findings underscore that the exact stereochemical configuration and sequence context of RGD peptides are decisive for biological efficacy in specific models, rendering generic substitution unreliable without experimental validation.

Stereochemical context
D-Arg modification alters protease susceptibility vs all-L RGD; temporal response may not transfer.
Resorption model activity
GRDGdSP lacked osteoclast inhibition where G-{d-Arg}-GDSP showed activity in bone organ cultures.
Receptor engagement profile
GRGDdSP did not block vitronectin receptor adhesion in gamete assays; broader integrin engagement may differ.

G-{d-Arg}-GDSP: Comparative Evidence


Osteoclast Resorption Inhibition

In a comparative study using 17-day-old fetal mouse metacarpal bone organ cultures, G-{d-Arg}-GDSP (designated GdRGDSP) dose-dependently inhibited osteoclastic resorption with an ED50 of 10^-4 M (100 μM), as measured by 45Ca release [1]. In direct contrast, GRDGdSP—a stereoisomer differing only in the configuration of a single residue—exhibited no inhibitory effect on resorption at similar concentrations in any of the three resorption systems tested [1]. This stark functional dichotomy within the same study demonstrates that minor stereochemical alterations can completely ablate biological activity.

Osteoclast Resorption Inhibition
Head-to-head
ED50 100 µM (G-{d-Arg}-GDSP) vs. no inhibition (GRDGdSP)
Supports osteoclast resorption model use
Reported in fetal mouse metacarpal organ culture
Bone Biology Osteoclast Differentiation Integrin αvβ3

Fibronectin and Vitronectin Receptor Binding

Functional receptor profiling in sperm-oolemmal adhesion assays revealed that GRGDdSP (a peptide that selectively blocks cell attachment to fibronectin) had no detectable effect on gamete binding, whereas G-{d-Arg}-GDSP (GdRGDSP), which blocks both fibronectin and vitronectin receptors, significantly inhibited human spermatozoa binding to zona-free hamster oocytes in a concentration-dependent manner over a range of 1-100 μM [1]. This differential activity profile establishes that G-{d-Arg}-GDSP possesses a broader integrin receptor engagement profile compared to the fibronectin-selective GRGDdSP.

Vitronectin Receptor Binding
Head-to-head
Active 1-100 µM (G-{d-Arg}-GDSP) vs. no effect (GRGDdSP)
Supports vitronectin receptor engagement studies
Sperm-oolemmal adhesion assay context
Integrin Cell Adhesion Vitronectin Receptor

Enhanced Proteolytic Stability

D-amino acid substitution, specifically replacing L-arginine with D-arginine as in G-{d-Arg}-GDSP, is a well-established strategy to reduce enzymatic cleavage by serum proteases and aminopeptidases [1]. While direct stability comparison data for G-{d-Arg}-GDSP versus all-L GRGDSP are not available in primary literature, the inclusion of a D-amino acid at the N-proximal position (position 2) of this linear peptide is structurally analogous to modifications shown to enhance metabolic stability in related peptide systems [2]. This modification is expected to confer longer functional half-life in biological media containing aminopeptidases compared to L-arginine-containing linear RGD peptides.

Proteolytic Stability
Class-level inference
D-Arg at position 2
Predicted aminopeptidase resistance context
Data to verify; inferred from D-amino acid principles
Peptide Stability Proteolytic Resistance Aminopeptidase

Potency vs. Echistatin

In the same fetal mouse metacarpal bone organ culture system, the natural disintegrin echistatin (a viper venom protein with high affinity for αvβ3 integrin) inhibited osteoclastic resorption with an ED50 of 10^-9 M (1 nM), making it approximately 100,000-fold more potent than G-{d-Arg}-GDSP (ED50 = 10^-4 M, 100 μM) [1]. This potency differential contextualizes G-{d-Arg}-GDSP as a low-potency, synthetically accessible peptide tool suitable for studies where intermediate affinity or reversible integrin blockade is desirable, as opposed to the near-irreversible, high-potency inhibition provided by echistatin.

Potency vs. Echistatin
Cross-study comparable
ED50 100 µM (G-{d-Arg}-GDSP) vs. 1 nM (echistatin)
Positions compound as moderate-affinity tool
Same organ culture assay; ~100,000-fold difference
Bone Resorption Potency Benchmarking αvβ3 Integrin

Osteoclast Precursor Anchorage Inhibition

Treatment of fetal mouse metacarpals with G-{d-Arg}-GDSP at 170 μM for 4 days resulted in measurable inhibition of periosteal TRAP+ (tartrate-resistant acid phosphatase-positive) osteoclast precursor anchorage to the mineralized matrix, with subsequent reduction in mature osteoclast formation compared to untreated controls [1]. Mechanistically, mononuclear TRAP+ precursors remained localized in the periosteum rather than migrating to and adhering to the mineralized bone surface, directly implicating integrin-dependent adhesion in osteoclast differentiation [1].

Precursor Anchorage
Supporting evidence
Inhibition observed at 170 µM, 4-day treatment
Supports integrin-mediated precursor adhesion role
TRAP+ precursor anchorage; qualitative reduction
Osteoclastogenesis TRAP+ Precursors Bone Matrix

G-{d-Arg}-GDSP: Research Applications


Osteoclast Differentiation in Bone Organ Culture

Based on the demonstrated ED50 of 100 μM in fetal mouse metacarpal assays [1], G-{d-Arg}-GDSP is an appropriate tool compound for studies requiring reversible inhibition of osteoclast precursor adhesion and subsequent osteoclast formation in ex vivo bone organ cultures. Unlike GRDGdSP, which showed no activity in the same system [1], G-{d-Arg}-GDSP provides reliable dose-dependent resorption inhibition, enabling investigation of integrin-mediated signaling during the precursor-to-mature-osteoclast transition without affecting pre-existing mature osteoclast activity.

Vitronectin Receptor-Mediated Cell Adhesion

For researchers studying vitronectin receptor function, G-{d-Arg}-GDSP offers validated dual-receptor engagement (fibronectin and vitronectin receptors) [1]. In contrast to GRGDdSP, which failed to inhibit vitronectin receptor-mediated adhesion [1], G-{d-Arg}-GDSP can be employed as a probe to block vitronectin-dependent cellular interactions at concentrations of 1-100 μM, as established in sperm-oolemmal binding assays. This makes it suitable for functional studies of αvβ3 and αvβ5 integrins in reproductive biology, angiogenesis, or tumor cell adhesion models.

Extended Cell Culture with Enhanced Stability

The D-arginine substitution in G-{d-Arg}-GDSP is predicted to confer improved resistance to aminopeptidase-mediated degradation compared to all-L RGD peptides [1][2]. Investigators conducting multi-day cell culture assays in serum-containing media should select G-{d-Arg}-GDSP over GRGDSP when sustained integrin blockade is required and frequent media replenishment is impractical. While direct stability comparison data are unavailable, the class-level advantage of D-amino acid incorporation is well-established in peptide chemistry.

Reversible Integrin Antagonism Studies

G-{d-Arg}-GDSP exhibits an ED50 of 100 μM in osteoclast resorption assays, which is approximately 100,000-fold less potent than the high-affinity natural disintegrin echistatin (ED50 1 nM) [1]. This potency profile positions G-{d-Arg}-GDSP as a synthetically accessible, moderate-affinity tool for experiments where reversible, washable integrin blockade is experimentally desirable—contrasting with the near-irreversible binding characteristics of high-affinity disintegrins or cyclic RGD peptides. This reversibility facilitates washout controls and dynamic studies of integrin re-engagement.

Application
Selection Property
Validation Focus
Osteoclast differentiation studies
Dose-dependent resorption inhibition context
Precursor adhesion and maturation endpoints
Vitronectin receptor adhesion assays
Dual fibronectin/vitronectin receptor binding context
αvβ3/αvβ5 integrin engagement endpoints
Extended-duration culture assays
Predicted D-amino acid stability context
Peptide stability verification in serum media
Reversible integrin blockade studies
Moderate-affinity, washable inhibition context
Washout control and receptor re-engagement dynamics

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